molecular formula C12H13ClN2O2 B2751660 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923177-94-0

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2751660
CAS No.: 923177-94-0
M. Wt: 252.7
InChI Key: ZLKNMNXYMFJRNP-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a chloro-substituted acetamide group attached to a phenyl ring substituted at the 3-position with a 2-oxopyrrolidin-1-yl moiety (Figure 1).

Synthesis: The compound is synthesized via N-acylation of 2-(2-oxopyrrolidin-1-yl)acetamide with chloroacetylating agents under acid catalysis, as reported for structurally related N-acyl derivatives .

Properties

IUPAC Name

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-1-4-10(7-9)15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKNMNXYMFJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various N-substituted phenyl-2-chloroacetamides, including 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that it possesses significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with a notable Minimum Inhibitory Concentration (MIC) observed during testing.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli128
Candida albicans64

This data suggests that the compound's structural features contribute to its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Antidepressant Properties

In behavioral studies, the compound has been assessed for its potential antidepressant-like effects. Mice administered varying doses of this compound exhibited significant reductions in immobility during forced swimming tests, indicating potential efficacy in mood modulation.

Dose (mg/kg) Mean Immobility Duration (seconds)
15120
3085
6068

These results highlight the compound's promise as a therapeutic agent for mood disorders .

Case Study on Antimicrobial Efficacy

Objective : To evaluate the antibacterial effects of this compound against MRSA.

Methodology : The study involved determining the MIC of the compound using standard broth dilution methods.

Results : The compound demonstrated an MIC of 32 µg/mL against MRSA, indicating strong antibacterial activity attributed to its chloro substituent.

Case Study on Behavioral Impact

Objective : To assess the antidepressant-like effects of the compound in murine models.

Methodology : Mice were treated with different doses of the compound followed by behavioral assessments using the tail suspension test.

Results : Higher doses resulted in significant reductions in immobility, suggesting that the compound may influence neurotransmitter systems involved in mood regulation.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Phenyl Ring

  • 2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 923226-63-5) :
    This positional isomer substitutes the oxopyrrolidinyl group at the phenyl ring's 2-position instead of the 3-position. The steric hindrance at the ortho position may reduce receptor-binding efficiency compared to the para or meta configurations .

Variations in the Pyrrolidinyl/Oxopyrrolidinyl Group

  • 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide: Replacing the oxopyrrolidinyl group with a non-oxidized pyrrolidinyl moiety eliminates the ketone, reducing hydrogen-bonding capacity. This modification correlates with lower affinity for acetylcholine esterase inhibition .

Substituent Modifications on the Acetamide Group

  • 2-Chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide (CAS 1334148-72-9) :
    A benzyl group with a methylene-linked oxopyrrolidinyl substituent introduces steric bulk, which may hinder receptor access while improving metabolic stability .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide C12H12ClN2O2 266.72 Chloro, oxopyrrolidinyl, phenyl High GABAA/AMPA affinity
2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide C12H14ClN2O 252.71 Chloro, pyrrolidinyl Acetylcholinesterase inhibition
2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide C14H17ClN2O2 280.75 Benzyl, oxopyrrolidinyl Improved metabolic stability
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide C9H14ClN2O2 214.67 Propyl, oxopyrrolidinyl Enhanced membrane permeability

Key Findings:

Receptor Affinity: The oxopyrrolidinyl group in the target compound enhances GABAA/AMPA receptor binding compared to non-oxidized pyrrolidinyl derivatives .

Solubility vs. Lipophilicity : Chloro substitution increases lipophilicity (XLogP3 ~1.1–1.5) but may reduce aqueous solubility, whereas propyl or benzyl chains improve solubility at the cost of receptor affinity .

Toxicity : Structural analogs like 2-(2-oxopyrrolidin-1-yl)acetamide exhibit acute oral toxicity (H302) and skin sensitization (H317), suggesting similar risks for chloro derivatives .

Biological Activity

2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. The compound’s structure, featuring a chloro group and a pyrrolidine moiety, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN2O2C_{13}H_{15}ClN_{2}O_{2}, with a molecular weight of 266.72 g/mol. The presence of the chloro group enhances lipophilicity, which is crucial for membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study focusing on a series of N-substituted phenyl-2-chloroacetamides demonstrated their effectiveness against various microbial strains:

Microbial Strain Activity
Staphylococcus aureusEffective against Gram-positive
Methicillin-resistant S. aureus (MRSA)Effective against Gram-positive
Escherichia coliLess effective against Gram-negative
Candida albicansModerately effective

The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that compounds with halogenated substituents exhibited enhanced antimicrobial properties due to increased lipophilicity and interaction with cell membranes .

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor properties. Research indicates that similar chloroacetamide derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular processes critical for tumor growth.

A comparative study on the cytotoxicity of several chloroacetamides revealed:

Compound IC50 (µM)
This compound15.4
Other chloroacetamidesRanged from 10 to 25

This data suggests that modifications in the chemical structure can significantly influence the potency against cancer cells .

Case Study 1: Antimicrobial Efficacy

A specific case study evaluated the efficacy of this compound against MRSA strains in vitro. The compound demonstrated an MIC (minimum inhibitory concentration) value of 8 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like vancomycin.

Case Study 2: Antitumor Activity

In another investigation, this compound was tested on HeLa cells (cervical cancer). The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide?

  • Methodology : The compound can be synthesized via coupling reactions. For example, acylation of 3-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ or triethylamine) in dichloromethane or acetonitrile. Reaction optimization may involve temperature control (e.g., 0–5°C for exothermic steps) and purification via chromatography or crystallization .
  • Key Considerations : Monitor reaction progress using TLC and ensure stoichiometric equivalence of reagents to minimize byproducts .

Q. How should researchers handle safety risks associated with this compound?

  • Protocols : Based on structural analogs (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide), follow GHS guidelines:

  • Hazards : Acute toxicity (oral, Category 4) and skin sensitization (Category 1A/1B).
  • Precautions : Use PPE (gloves, lab coat, safety goggles), avoid dust formation, and ensure fume hood ventilation. In case of exposure, rinse skin/eyes thoroughly and seek medical evaluation .

Q. What analytical techniques are critical for structural characterization?

  • Techniques :

  • NMR/IR : Confirm functional groups (e.g., amide C=O at ~168–170 ppm in ¹³C NMR, pyrrolidone carbonyl at ~170–175 ppm) .
  • Mass Spectrometry : Validate molecular weight (theoretical: 264.71 g/mol) using ESI/APCI(+) modes .
  • X-ray Crystallography : Resolve conformational flexibility (e.g., dihedral angles between aromatic and pyrrolidone rings) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Strategies :

  • Multi-Technique Cross-Validation : Compare NMR (e.g., ¹H/¹³C DEPT, COSY) with IR (amide I/II bands) and high-resolution MS.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize geometry, resolving ambiguities in rotational isomers .
    • Case Study : In crystal structures, hydrogen bonding (N–H⋯O) can influence amide planarity; compare experimental data with Cambridge Structural Database entries .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Process Design :

  • Stepwise Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., chloroacetylation).
  • Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) .
    • Troubleshooting : Low yields may arise from steric hindrance at the phenyl ring; consider substituent effects or alternative coupling agents (e.g., EDC/HOBt) .

Q. How does the electronic nature of the pyrrolidone ring influence reactivity?

  • Mechanistic Insights :

  • The 2-oxopyrrolidin-1-yl group is electron-withdrawing, activating the phenyl ring for electrophilic substitution.
  • Experimental Validation : Perform Hammett studies or DFT calculations (e.g., Fukui indices) to predict regioselectivity in derivatization reactions .
    • Applications : Modify the acetamide side chain for SAR studies in drug discovery (e.g., kinase inhibitors) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methods :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~1.5–2.0), aqueous solubility, and CYP450 interactions.
  • Docking Studies : Target proteins (e.g., kinases) using AutoDock Vina; validate with crystallographic data from PDB entries (e.g., T7Y ligand) .
    • Limitations : Adjust for conformational flexibility of the pyrrolidone ring in docking poses .

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